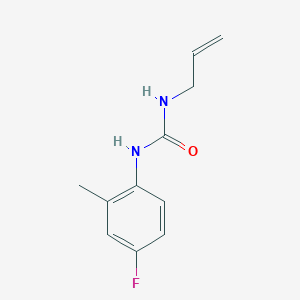
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea, also known as Flumioxazin, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. It belongs to the family of pyridine carboxylic acid herbicides and was first introduced in the market in the year 2005. Flumioxazin is known for its high efficacy, low toxicity, and long residual activity.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea involves the inhibition of protoporphyrinogen oxidase, an enzyme that is essential for the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has been found to have minimal impact on non-target organisms, including mammals, birds, fish, and insects. It is rapidly metabolized in the environment and has a short half-life. However, it can be toxic to certain aquatic organisms, including algae and crustaceans.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea is a highly effective herbicide that is widely used in agriculture. It has a low toxicity profile and is considered to be safe for use in the environment. However, its effectiveness can be reduced in certain soil types and under certain weather conditions. In addition, 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea can be expensive to produce, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea. One area of research is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is the study of its potential use in the treatment of certain diseases, including cancer. Finally, there is a need for further research into the potential impact of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea on non-target organisms, particularly in aquatic environments.
Synthesemethoden
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea involves the reaction of 2,6-difluorobenzonitrile with ethyl chloroformate to form 2,6-difluorobenzoyl ethyl carbamate. The resulting compound is then treated with propargylamine to obtain 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds and grasses. It is commonly used in the production of soybeans, cotton, peanuts, and other crops. 1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea has also been studied for its potential use in the treatment of certain diseases, including cancer.
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZZDSMXQIJUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methylphenyl)-3-prop-2-enylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

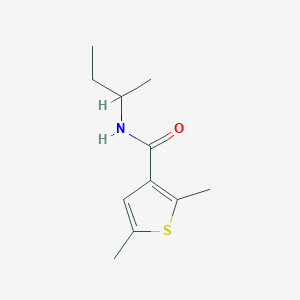
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
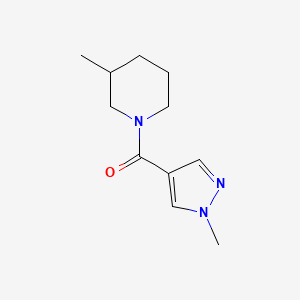
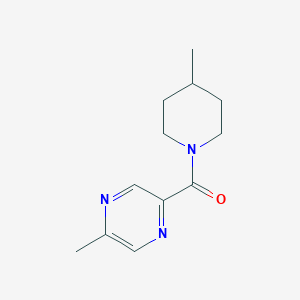
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
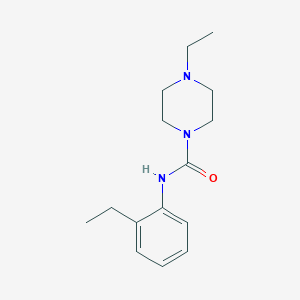

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

